molecular formula C12H16FNO2 B2771115 Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate CAS No. 1397197-64-6

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate

Cat. No.: B2771115
CAS No.: 1397197-64-6
M. Wt: 225.263
InChI Key: PDGZIZZIZIMDNJ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is an ethyl ester derivative featuring a fluorinated aromatic ring substituted with an aminomethyl group at the para position. This compound is structurally characterized by:

  • Ethyl propanoate backbone: A three-carbon chain esterified with an ethyl group.
  • 2-Fluorophenyl ring: A benzene ring with a fluorine atom at the ortho position.
  • 4-Aminomethyl substituent: A primary amine-linked methyl group at the para position of the phenyl ring.

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-2-16-12(15)6-5-10-4-3-9(8-14)7-11(10)13/h3-4,7H,2,5-6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZIZZIZIMDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate typically involves the reaction of 4-(aminomethyl)-2-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name CAS Number Substituents Molecular Formula Key Structural Differences
Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate N/A 2-Fluoro, 4-aminomethyl C₁₂H₁₅FNO₂ Reference compound
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 1251196-34-5 4-Fluoro, α-amino C₁₁H₁₄FNO₂ Amino group at α-position of propanoate chain instead of aminomethyl on phenyl ring
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate 528588-17-2 2-Fluoro, 4-ethynyl C₁₃H₁₃FO₂ Ethynyl group (sp-hybridized carbon) replaces aminomethyl, altering electronic properties and reactivity
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 18861-57-9 4-Fluoro, α-cyano C₁₂H₁₀FNO₂ Cyano group and acrylate double bond introduce electron-withdrawing effects and planar geometry
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate 3249-01-2 4-Hydroxy, carbamate-protected amine C₂₁H₂₄N₂O₆ Hydroxyl and bulky carbamate groups reduce lipophilicity compared to fluorinated analogs

Key Observations :

  • Steric Impact : Bulky substituents like ethynyl or carbamate-protected amines hinder rotational freedom, affecting binding to biological targets.

Physicochemical and Pharmacological Properties

Property This compound Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate
LogP ~2.5 (estimated) ~1.8 (lower due to α-amino polarity) ~3.2 (higher due to ethynyl hydrophobicity)
Solubility Moderate in polar solvents High in aqueous buffers Low in water, high in organic solvents
Biological Activity Potential thrombin inhibition (analogous to dabigatran ) Amino acid ester prodrug (e.g., neurotransmitter analogs) Click chemistry applications (ethynyl reactivity)

Industrial and Environmental Considerations

  • Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate: Ethynyl groups enable click chemistry modifications, useful in polymer science and bioconjugation .
  • Dabigatran Intermediates : Improved synthetic routes reduce pollution via catalytic reductions instead of stoichiometric reagents .

Biological Activity

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, chemical properties, and potential therapeutic implications based on recent studies and findings.

This compound is characterized by the following structural features:

  • Functional Groups : Contains an ester group, an amino group, and a fluorinated aromatic ring.
  • Molecular Formula : C13H16FNO2
  • Molecular Weight : 239.28 g/mol

The presence of the fluorine atom and the amino group contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the fluorine atom may participate in halogen bonding, influencing enzyme activity and receptor interactions. This dual interaction capability allows for modulation of biological pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Notably, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds derived from piperidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Its structural analogs have been shown to inhibit key enzymes involved in cancer progression, such as IKKβ, which is implicated in inflammatory responses associated with tumor growth . The inhibition of such enzymes could provide a pathway for developing novel anticancer therapies.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using human cancer cell lines have revealed that this compound exhibits selective cytotoxicity. For example, it has been tested against FaDu hypopharyngeal tumor cells, showing enhanced apoptosis compared to standard treatments like bleomycin .
  • Fluorescent Probes : The compound's potential as a fluorescent probe has been highlighted due to its structural characteristics. The fluorine atom enhances its optical properties, making it suitable for imaging applications in biological systems.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption characteristics and metabolic stability in serum, which are critical for therapeutic applications . These studies suggest that modifications to the compound could optimize its bioavailability and efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits IKKβ
Fluorescent PropertiesSuitable for imaging applications
PharmacokineticsFavorable absorption characteristics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate, and how can reaction parameters be optimized for scale-up?

  • Methodological Answer : The compound is synthesized via nucleophilic addition-elimination between 4-(aminomethyl)-2-fluorobenzaldehyde and ethyl acrylate in tetrahydrofuran (THF) with catalytic piperidine . Optimization for scale-up involves:

  • Temperature : 60–80°C for improved reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance intermediate stability.
  • Catalysts : Piperidine (5–10 mol%) accelerates imine formation.
  • Flow Reactors : Continuous flow systems improve yield (up to 85%) and reduce side products .
    • Data Table :
SolventCatalystTemp (°C)Yield (%)
THFPiperidine7082
EthanolNone6045

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 6.8–7.2 ppm) and ester methyl groups (δ 1.2–1.4 ppm). 13C NMR identifies carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 268) .
  • HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) verify purity (>95%) .

Q. What are the key physicochemical properties influencing its application in drug discovery?

  • Methodological Answer :

  • LogP : ~2.1 (measured via shake-flask method), indicating moderate lipophilicity for membrane permeability.
  • Solubility : 15 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).
  • Melting Point : 89–92°C (differential scanning calorimetry) .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what methods elucidate these interactions?

  • Methodological Answer :

  • Mechanism : The aminomethyl group forms hydrogen bonds with enzyme active sites (e.g., proteases), while the fluorophenyl moiety engages in hydrophobic interactions .
  • Methods :
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD ≈ 12 µM for trypsin-like proteases).
  • Molecular Docking : Predicts binding poses using AutoDock Vina (ΔG = -8.2 kcal/mol) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance its pharmacological profile?

  • Methodological Answer :

  • Substituent Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the phenyl ring improves metabolic stability.
  • Ester Hydrolysis : Replacing ethyl with methyl esters alters pharmacokinetics (e.g., shorter half-life) .
    • Data Table :
SubstituentIC50 (µM)*LogP
-H252.1
-CF382.9
*Enzyme inhibition assay.

Q. How do researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized Protocols : Use of CLSI guidelines for antimicrobial testing .
  • Purity Validation : HPLC-MS to confirm >98% purity before assays .

Q. What in vitro and in vivo models assess its pharmacokinetics and toxicity?

  • Methodological Answer :

  • In Vitro : Liver microsomes (human/rat) measure metabolic stability (t1/2 = 45 min). CYP450 inhibition assays identify drug-drug interaction risks .
  • In Vivo : Rodent models evaluate oral bioavailability (F = 22%) and acute toxicity (LD50 > 500 mg/kg) .

Q. How does the fluorine substitution impact its chemical reactivity and bioactivity?

  • Methodological Answer :

  • Electron Effects : Fluorine’s electronegativity enhances aryl ring electron deficiency, stabilizing intermediates in nucleophilic substitution reactions.
  • Bioactivity : Fluorine improves blood-brain barrier penetration (tested in MDCK cell assays) .

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